molecular formula C11H9FN2O2 B1529443 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid CAS No. 1342382-45-9

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

Cat. No. B1529443
M. Wt: 220.2 g/mol
InChI Key: YPWUXEVQWHKMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid (CAS# 1342382-45-9) is a research chemical . It has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid can be represented by the following SMILES notation: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O . The InChI representation is: InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 . Other computed properties include a LogP of 1.92440, a complexity of 275, a topological polar surface area of 55.1, and a monoisotopic mass of 220.0648057 .

Scientific Research Applications

Structural Landscape in Cocrystals

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid plays a role in the structural landscape of cocrystals. Dubey and Desiraju (2014) explored its use in benzoic acid cocrystals, highlighting its role in understanding high-energy structures in cocrystal formation (Dubey & Desiraju, 2014).

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, including those with structures similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, are important in medicinal chemistry. Schmitt et al. (2017) developed reagents for introducing fluoro(trifluoromethoxy)methyl groups onto aromatic substrates, which is crucial for synthesizing fluorinated pyrazoles (Schmitt et al., 2017).

Decarboxylative Fluorination

Yuan, Yao, and Tang (2017) investigated the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This research is relevant to the synthesis and modification of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (Yuan, Yao, & Tang, 2017).

Antibacterial Activity of Fluorinated Pyrazoles

Gadakh et al. (2010) synthesized and evaluated fluorine-containing pyrazoles for antibacterial activity. Their research contributes to the understanding of how fluorinated pyrazoles, similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, can be used in antimicrobial applications (Gadakh et al., 2010).

Fluorinated Pyrazoles in Medicinal Chemistry

Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry. Their work sheds light on the potential of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in this field (Surmont, Verniest, & De Kimpe, 2010).

Pharmacological Screening of Fluorinated Compounds

Patel et al. (2004) conducted a study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. This research is pertinent to the pharmacological applications of fluorinated pyrazoles and related compounds (Patel et al., 2004).

properties

IUPAC Name

2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWUXEVQWHKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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